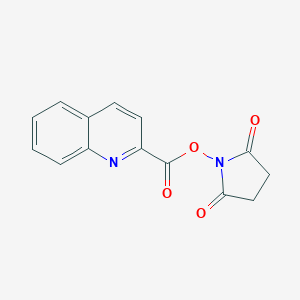

Quinaldic acid succinimide ester

Description

Quinaldic acid succinimide ester (CAS 136465-99-1, C₁₄H₁₀N₂O₄) is a heterocyclic compound featuring a quinoline backbone conjugated to a succinimide ester group. It appears as a white granular solid with a molecular weight of 270.24 g/mol and a melting point range of 190–192°C . Its primary application lies in organic synthesis, particularly as a pharmaceutical intermediate for constructing quinoline derivatives, which are critical in drug development (e.g., saquinavir, an HIV protease inhibitor) . Additionally, it serves as a fluorophore precursor for bioconjugation in diagnostic tools .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-12-7-8-13(18)16(12)20-14(19)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUBZOIPOXUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448528 | |

| Record name | 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136465-99-1 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136465-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136465991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2-quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinaldic acid succinimide ester typically involves the reaction of quinoline derivatives with pyrrolidinedione precursors under specific conditions. Common reagents might include acyl chlorides, anhydrides, or other activating agents to facilitate the formation of the carbonyl-oxy linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Quinaldic acid succinimide ester can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of the carbonyl group to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline or pyrrolidinedione moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate for Active Pharmaceutical Ingredients (APIs) :

-

Peptide Coupling :

- The compound is utilized as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by converting carboxylic acids into more reactive succinimidyl esters, which can then react with amino groups of other amino acids or peptides, leading to high yields of desired peptides .

Biochemical Applications

- Proteomics Research :

- Antimicrobial Peptide Modification :

Case Studies

Mechanism of Action

The mechanism of action of Quinaldic acid succinimide ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of succinimide esters depend on their functional groups. Below is a comparative analysis:

Reactivity and Selectivity

- This compound: Reacts preferentially with primary amines (e.g., lysine residues) under mild conditions (~pH 7–9). The quinoline moiety may participate in π-π stacking, influencing binding specificity .

- DSS : Homobifunctional reactivity allows simultaneous cross-linking of two lysine residues, ideal for studying protein-protein interactions .

- NHS-PEG-MAL : Combines NHS-ester (amine-reactive) and maleimide (thiol-reactive) groups for heterobifunctional cross-linking. PEG improves solubility and reduces aggregation .

- Phenylboric Acid NHS Ester : Boronic acid reacts with diols (e.g., sugars), enabling pH- and glucose-responsive applications .

Research Findings and Innovations

- Enhanced Protein Dynamics : PEGylated succinimide esters (e.g., NHS-PEG-MAL) improve solubility and reduce steric hindrance in protein cross-linking, as confirmed by NMR studies .

- Multi-Target Cross-Linking : Heterobifunctional reagents combining NHS esters with sulfonyl fluorides enable proximity-enhanced labeling for mapping protein complexes .

- Responsive Biomaterials : Phenylboric acid-modified NHS esters show promise in glucose-sensitive insulin delivery systems .

Biological Activity

Quinaldic acid succinimide ester is a compound derived from quinaldic acid and succinimide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and research findings related to this compound, supported by data tables and case studies.

Overview of Quinaldic Acid and Succinimide

Quinaldic Acid : Quinaldic acid is a bicyclic compound known for its anti-proliferative and anti-tumor effects. It has been shown to alter the expression of the p53 tumor suppressor gene and inhibit proinsulin synthesis in pancreatic islet cells, suggesting its role in cancer biology and metabolic regulation .

Succinimide : Succinimide derivatives are recognized for their diverse pharmacological applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. They are often utilized in drug design due to their ability to interact with various biological targets .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinaldic acid with N-hydroxysuccinimide (NHS) in the presence of coupling agents. This reaction forms an active ester that can be used for further conjugation with amines or other nucleophiles.

Synthetic Route

- Starting Materials : Quinaldic acid and N-hydroxysuccinimide.

- Reagents : Coupling agents such as dicyclohexylcarbodiimide (DCC).

- Reaction Conditions : Conducted under controlled pH and temperature to optimize yield.

The reaction can be summarized as follows:

Antitumor Activity

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. A study demonstrated that this compound altered p53 expression levels, leading to apoptosis in tumor cells .

Enzyme Inhibition

Quinaldic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. The succinimide moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions with target enzymes.

Case Studies

-

Study on Antiproliferative Effects :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results : The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for PC-3, indicating potent antiproliferative activity.

-

Enzyme Interaction Study :

- Objective : To assess the inhibitory effects of this compound on specific metabolic enzymes.

- Methodology : Inhibition assays were conducted using purified enzyme preparations.

- Results : The compound exhibited competitive inhibition with Ki values ranging from 10-15 µM, suggesting strong potential as an enzyme inhibitor.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications to the structure can enhance potency:

| Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Increased lipophilicity |

| Substituents on aromatic ring | Enhanced binding affinity |

| Variation in succinimide structure | Altered enzyme specificity |

Q & A

Q. What are the critical safety considerations when handling quinaldic acid succinimide ester in laboratory settings?

this compound is classified as a severe skin and eye irritant (Skin Corrosion/Irritation Category 1, Eye Damage/Irritation Category 1) . Researchers must:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/particulates .

- Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent decomposition .

- Ensure immediate access to safety showers and eye-wash stations in case of accidental exposure .

Q. How does the physical stability of this compound influence experimental design?

The compound has a melting point range of 190–192°C and decomposes at higher temperatures, releasing hazardous gases (e.g., CO, CO₂, NOₓ) . Researchers should:

- Avoid heating beyond 190°C unless necessary and monitor thermal stability using differential scanning calorimetry (DSC).

- Use inert atmospheres (e.g., nitrogen) during high-temperature reactions to minimize decomposition .

- Pre-screen reaction solvents to avoid incompatibilities (e.g., strong acids/bases) that may accelerate degradation .

Q. What is the role of this compound in synthesizing amide derivatives?

As a succinimide ester, it reacts efficiently with primary amines to form stable amide bonds, a key step in synthesizing bis-amides or peptide conjugates . Methodological considerations include:

- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates.

- Optimizing stoichiometry (typically 1.1–1.5 equivalents of ester to amine) to minimize unreacted starting material .

- Purifying products via recrystallization or column chromatography due to the compound’s limited water solubility .

Advanced Research Questions

Q. How can this compound be applied in proximity-enhanced chemical cross-linking mass spectrometry (CXMS)?

The compound’s succinimide ester group can "plant" onto lysine residues, enabling proximity-driven cross-linking with nucleophilic residues (e.g., Ser, Thr, His) via sulfonyl fluoride chemistry . Key steps include:

Q. How should researchers address discrepancies in conjugation efficiency when using this compound?

Variability in reaction yields may arise from:

- Purity issues : Verify compound purity via HPLC or NMR before use, as impurities can inhibit reactivity .

- Moisture sensitivity : Succinimide esters hydrolyze in aqueous environments; use anhydrous solvents and minimize exposure to humidity .

- Steric hindrance : For bulky amines, employ coupling agents (e.g., HOBt) or elevate reaction temperatures (≤50°C) to improve kinetics .

Q. What strategies optimize the use of this compound in fluorescent labeling of biomolecules?

The ester’s reactivity with amine-containing fluorophores (e.g., fluorescein-amine) enables covalent tagging. Best practices include:

- Conducting reactions at 4°C to reduce nonspecific binding.

- Using molar excesses of the fluorophore (2–3×) to ensure complete labeling .

- Post-reaction dialysis or size-exclusion chromatography to remove unreacted ester and byproducts .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.